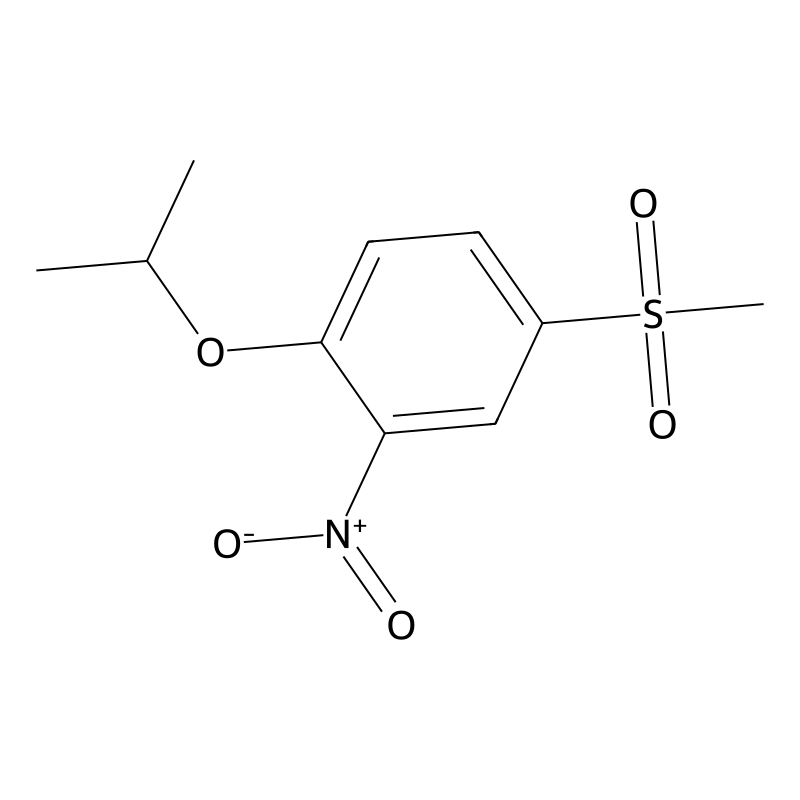

4-Methanesulfonyl-2-nitro-1-(propan-2-yloxy)benzene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Nonlinear Optical Applications

Specific Scientific Field: This application falls under the field of Optoelectronics and Nonlinear Optics .

Summary of the Application: The organic material 4-methyl-2-nitroaniline, which is structurally similar to the compound , has been successfully grown as a single crystal for nonlinear optical applications .

Methods of Application or Experimental Procedures: The crystal was grown using the slow evaporation solution growth technique . The crystal’s properties were investigated using various techniques, including single crystal XRD, powder XRD, FTIR and FT-Raman spectral analyses, UV–Vis–NIR studies, and TG–DTA analyses .

Results or Outcomes: The crystal was found to belong to the centrosymmetric space group C2/c with a monoclinic crystal system . The optical band gap was calculated to be 2.31 eV, and the melting and decomposition points were found to be 118 °C and 228 °C, respectively . The crystal was found to have normal dielectric behavior and may be used for optical switching applications .

Analgesic and Anti-inflammatory Agents

Specific Scientific Field: This application falls under the field of Pharmaceutical Chemistry and Pharmacology .

Summary of the Application: Chalcones bearing a methanesulfonyl group at para position, synthesized from 4-methylsulphonylacetophenone and different para-substituted aromatic aldehydes, have been found to exhibit potent analgesic and anti-inflammatory activities .

Methods of Application or Experimental Procedures: The chalcones were synthesized by the condensation of 4-methylsulphonylacetophenone with different para-substituted aromatic aldehydes . The compounds were then screened for their anti-inflammatory activity by carrageenan-induced rat paw edema and leucocytes migration methods, and analgesic activity by acetic acid-induced writhing test in albino Wistar rats .

Results or Outcomes: Compounds containing electron-withdrawing groups were found to be most active with reference to anti-inflammatory activity . The compounds which contain halogens and methoxy groups showed significant analgesic activity . Thus, it can be concluded that among the compounds tested, the ones with halogens possess significant anti-inflammatory and analgesic activity in rats .

Synthesis of Selective COX-2 Inhibitors

Specific Scientific Field: This application falls under the field of Medicinal Chemistry and Pharmacology .

Summary of the Application: A new series of 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amines, which are structurally similar to the compound , were designed, synthesized, and evaluated as selective COX-2 inhibitors .

Methods of Application or Experimental Procedures: The compounds were synthesized through two-step reactions. In the first step, different 1-(4-(methylsulfonyl)phenyl)-2-(phenylamino)ethan-1-one derivatives were obtained by the reaction of aniline derivatives and α-bromo-4-(methylsulfonyl)acetophenone. Then, condensation of intermediates with different 2-aminopyridines gave the final compounds .

Results or Outcomes: Among these compounds, 8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine (5n) exhibited the highest potency (IC50 = 0.07 µM) and selectivity (selectivity index = 508.6) against COX-2 enzyme .

Metal-free Catalyzed Aerobic Oxidation

Specific Scientific Field: This application falls under the field of Organic Chemistry and Catalysis .

Summary of the Application: A metal-free catalyzed oxidation of 2-nitro-4-methylsulfonatotoluene (NMST), which is structurally similar to the compound , to produce 2-nitro-4-methylsulfonatobenzoic acid (NMSBA) under Taylor flow regimes is introduced .

Methods of Application or Experimental Procedures: N, N′,N′′-trihydroxyisocyanuric acid (THICA) was used as the catalyst and nitric acid as promoter, with molecular oxygen as the oxidant .

Results or Outcomes: The study introduced a new method for the oxidation of NMST to produce NMSBA using a metal-free catalyst .

4-Methanesulfonyl-2-nitro-1-(propan-2-yloxy)benzene is an organic compound characterized by its unique chemical structure, which includes a nitro group, a methanesulfonyl group, and an isopropoxy group attached to a benzene ring. The presence of these functional groups contributes to its reactivity and potential applications in various fields, including chemistry, biology, and medicine. The compound's molecular formula is , indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms.

- Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of catalysts like palladium on carbon or chemical reductants like tin(II) chloride. This transformation can yield 4-Methanesulfonyl-2-amino-1-(propan-2-yloxy)benzene.

- Substitution: The methanesulfonyl group can participate in nucleophilic substitution reactions, allowing for the introduction of various functional groups depending on the nucleophile used.

- Oxidation: The isopropoxy group can be oxidized to form corresponding carbonyl compounds using oxidizing agents such as potassium permanganate or chromium trioxide.

These reactions highlight the compound's versatility and potential for further functionalization in synthetic chemistry .

The biological activity of 4-Methanesulfonyl-2-nitro-1-(propan-2-yloxy)benzene has been explored in several studies. Its nitro group can participate in redox reactions, which may influence its interactions with biological molecules. Additionally, the methanesulfonyl group can act as a leaving group in substitution reactions that may affect biological pathways. Research indicates that compounds with similar structures often exhibit significant biological activities, including anti-inflammatory and anticancer properties . Therefore, this compound may have potential therapeutic applications that warrant further investigation.

The synthesis of 4-Methanesulfonyl-2-nitro-1-(propan-2-yloxy)benzene typically involves several key steps:

- Formation of the Isopropoxy Group: A solution of potassium hexamethyldisilazide (KHMDS) in toluene is added dropwise to a mixture of isopropanol and tetrahydrofuran (THF) at 0°C to form the isopropoxy intermediate.

- Introduction of the Methanesulfonyl Group: The intermediate is then reacted with methanesulfonyl chloride in the presence of a base such as triethylamine to introduce the methanesulfonyl group.

- Nitration: Finally, nitration of the benzene ring occurs using a nitrating agent such as nitric acid or a mixture of nitric acid and sulfuric acid .

These methods illustrate a straightforward approach to synthesizing this compound while allowing for variations that could yield different derivatives.

4-Methanesulfonyl-2-nitro-1-(propan-2-yloxy)benzene has several applications across various fields:

- Chemistry: It serves as an intermediate in synthesizing more complex organic molecules.

- Biology: The compound is investigated for its potential biological activity and interactions with biomolecules, which may lead to novel therapeutic agents.

- Medicine: It is explored for its therapeutic properties and as a precursor in pharmaceutical synthesis.

- Industry: The compound is utilized in producing specialty chemicals and materials .

These applications underscore its significance in both research and practical contexts.

Interaction studies involving 4-Methanesulfonyl-2-nitro-1-(propan-2-yloxy)benzene focus on its reactivity with various biological targets. The nitro group can engage in redox chemistry that may modulate enzyme activity or affect cellular signaling pathways. Additionally, the methanesulfonyl moiety's ability to act as a leaving group enables it to participate in nucleophilic substitution reactions that can alter biomolecular structures . Further studies are necessary to elucidate specific interactions and their implications for biological systems.

Several compounds share structural similarities with 4-Methanesulfonyl-2-nitro-1-(propan-2-yloxy)benzene:

| Compound Name | Structural Differences | Unique Features |

|---|---|---|

| 4-Methanesulfonyl-2-nitro-1-(methoxy)benzene | Contains a methoxy group instead of isopropoxy | Potentially different solubility and reactivity |

| 4-Methanesulfonyl-2-nitro-1-(ethoxy)benzene | Contains an ethoxy group instead of isopropoxy | May exhibit different chemical properties |

| 4-Methanesulfonyl-2-nitro-1-(butoxy)benzene | Contains a butoxy group instead of isopropoxy | Variations in steric effects and reactivity |

The uniqueness of 4-Methanesulfonyl-2-nitro-1-(propan-2-yloxy)benzene lies in its specific combination of functional groups, particularly the isopropoxy moiety, which influences its chemical reactivity and physical properties compared to similar compounds . This distinctiveness makes it an interesting candidate for further research and application development.

Advanced Synthetic Strategies

Advanced strategies incorporate catalytic systems and optimized reaction conditions to enhance yield, regioselectivity, and purity. Transition metal catalysis, such as ruthenium- or copper-based catalysts, has been employed in related aromatic syntheses to facilitate selective functional group installation and cyclization reactions. Ultrasonic irradiation and solvent engineering have been used to improve reaction rates and atom economy in analogous heterocyclic syntheses, which may be adapted for the target compound to achieve higher efficiency and sustainability [2] [6].

Regioselective Approaches

Controlled Nitration Protocols

Regioselective nitration is critical to ensure the nitro group is introduced specifically at the 2-position relative to other substituents. Controlled nitration protocols use mild nitrating agents and temperature regulation to avoid over-nitration and undesired isomers. Steric and electronic effects of existing substituents guide the regioselectivity, often favoring ortho or para positions. For 4-methanesulfonyl-2-nitro-1-(propan-2-yloxy)benzene, nitration is optimized to target the 2-position adjacent to the alkoxylated site [1] [2].

Sulfonylation Methodologies

Sulfonylation to introduce the methanesulfonyl group at the 4-position is typically achieved via electrophilic aromatic substitution using methanesulfonyl chloride or related reagents in the presence of catalysts or bases. The reaction conditions are tailored to prevent side reactions and ensure selective substitution. In some advanced methods, oxidation of methylthio precursors to methanesulfonyl groups has been reported, offering alternative routes with potential for improved selectivity and environmental compatibility [3] [4].

Alkoxylation Techniques

Alkoxylation at the 1-position with an isopropoxy group is generally performed through nucleophilic aromatic substitution or Williamson ether synthesis. The choice of base, solvent, and temperature is crucial to achieve high regioselectivity and yield. For example, reaction of a hydroxy-substituted intermediate with isopropyl halides under basic conditions allows selective formation of the isopropoxy ether. Alternative strategies include transition metal-catalyzed coupling reactions to install alkoxy groups with enhanced control [1] .

Green Chemistry and Sustainable Synthesis

Sustainable synthesis approaches for this compound emphasize the use of water-compatible solvents, low catalyst loading, and energy-efficient conditions such as ultrasonic irradiation. For instance, water as a solvent combined with copper catalysts has been demonstrated to facilitate efficient aromatic substitutions and triazole formations with high atom economy and reduced waste. These methodologies reduce environmental impact and improve scalability by minimizing hazardous reagents and solvents [6].

Scale-up Considerations and Process Optimization

Scaling up the synthesis of 4-methanesulfonyl-2-nitro-1-(propan-2-yloxy)benzene requires careful optimization of reaction parameters to maintain yield, purity, and regioselectivity. Key factors include:

- Precise temperature control during nitration and sulfonylation to avoid side-products.

- Efficient mixing and solvent selection to ensure uniform reaction conditions.

- Use of continuous flow reactors or ultrasonic reactors to enhance mass transfer and reaction rates.

- Implementation of green solvents and recyclable catalysts to reduce cost and environmental footprint.

Process optimization often involves iterative adjustment of reagent concentrations, catalyst loadings, and reaction times, supported by analytical monitoring such as chromatography and spectroscopy to ensure consistent product quality [6].

Data Table: Predicted Collision Cross Section of 4-Methanesulfonyl-2-nitro-1-(propan-2-yloxy)benzene Adducts

| Adduct | m/z | Predicted Collision Cross Section (Ų) |

|---|---|---|

| [M+H]+ | 260.05873 | 152.1 |

| [M+Na]+ | 282.04067 | 159.4 |

| [M-H]- | 258.04417 | 156.4 |

| [M+NH4]+ | 277.08527 | 168.6 |

| [M+K]+ | 298.01461 | 153.6 |

| [M+H-H2O]+ | 242.04871 | 150.7 |

| [M+HCOO]- | 304.04965 | 170.5 |

| [M+CH3COO]- | 318.06530 | 186.9 |

| [M+Na-2H]- | 280.02612 | 157.0 |

| [M]+ | 259.05090 | 155.1 |

| [M]- | 259.05200 | 155.1 |

Electronic Structure Analysis

The electronic structure of 4-methanesulfonyl-2-nitro-1-(propan-2-yloxy)benzene represents a complex multi-substituted aromatic system requiring sophisticated quantum chemical approaches for accurate characterization. The molecule, with molecular formula C₁₀H₁₃NO₅S and molecular weight 259.28 g/mol [1], contains multiple electron-withdrawing groups that significantly influence its electronic properties.

Contemporary electronic structure investigations of nitro-substituted benzene derivatives have demonstrated the critical importance of multi-reference methods for accurate description of their electronic states [2] [3]. The presence of both methanesulfonyl and nitro substituents creates a highly polarized electronic environment where conventional single-reference methods may show limitations. The nitro group, in particular, exhibits complex electronic behavior involving both σ-withdrawal and π-conjugation effects that require careful theoretical treatment [2] [4].

The aromatic ring system in 4-methanesulfonyl-2-nitro-1-(propan-2-yloxy)benzene experiences substantial electronic perturbation due to the combined effects of the electron-withdrawing nitro (-NO₂) and methanesulfonyl (-SO₂CH₃) groups. Research on related nitrobenzene systems has shown that the electronic structure is characterized by significant charge redistribution, with the nitro group acting as a strong electron acceptor [3] [5]. The methanesulfonyl group further enhances this electron-withdrawing character through both inductive and resonance effects.

Computational studies of structurally related compounds have revealed that the electron density distribution in such multiply substituted systems deviates significantly from simple aromatic systems. The presence of the isopropoxy group at the ortho position relative to the nitro group introduces additional electronic complexity through its electron-donating character, creating a push-pull electronic system [6] [7]. This electronic arrangement has profound implications for the molecule's reactivity and spectroscopic properties.

Density Functional Theory (DFT) Studies

Density Functional Theory has emerged as the primary computational tool for investigating the electronic structure of complex organic molecules such as 4-methanesulfonyl-2-nitro-1-(propan-2-yloxy)benzene. The most suitable functionals for nitro-aromatic systems include B3LYP, PBE0, and M06-2X, each offering different advantages for specific property calculations [3] [8] [9].

The B3LYP functional, employing basis sets such as 6-311G(d,p) and 6-311++G(d,p), has proven particularly effective for geometry optimization and vibrational frequency calculations of nitro-substituted aromatic compounds [8] [10]. This level of theory provides an excellent balance between computational efficiency and accuracy for ground-state properties. Studies on related nitrobenzene derivatives have shown that B3LYP calculations reproduce experimental bond lengths and angles with high accuracy, typically within 0.02 Å and 2° respectively [10].

For more demanding calculations involving excited states and electronic transitions, Time-Dependent DFT (TD-DFT) methods become essential. TD-DFT calculations using the CAM-B3LYP functional have shown particular promise for nitro-aromatic systems, providing accurate descriptions of charge-transfer transitions [5] [4]. The inclusion of dispersion corrections, such as Grimme's D3 method with Becke-Johnson damping, is crucial for accurately describing intermolecular interactions and conformational energies [5].

The computational treatment of the sulfonyl group requires special consideration due to the involvement of sulfur d-orbitals in bonding. Extended basis sets including diffuse functions, such as 6-311++G(d,p), are necessary to properly describe the polarizable sulfur center [11]. Natural Bond Orbital (NBO) analysis has revealed that the electronic structure of methanesulfonyl groups is highly polarized, with significant contributions from sulfur d-orbitals to the bonding [11].

Solvent effects play a crucial role in the electronic structure of polar molecules like 4-methanesulfonyl-2-nitro-1-(propan-2-yloxy)benzene. Polarizable Continuum Model (PCM) calculations have shown that polar solvents can significantly stabilize charge-separated electronic states, affecting both ground-state geometry and excited-state properties [4] [5]. The large dipole moment of nitro-aromatic compounds, typically ranging from 3-5 Debye, makes them particularly sensitive to solvent effects [10].

HOMO-LUMO Analysis and Solvent Dependencies

The analysis of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies provides fundamental insights into the electronic properties and reactivity of 4-methanesulfonyl-2-nitro-1-(propan-2-yloxy)benzene. For nitro-substituted aromatic compounds, the HOMO-LUMO energy gap typically ranges from 3.0 to 6.0 eV, with the exact value depending on the nature and position of substituents [8] [12].

The HOMO in multiply substituted nitrobenzene derivatives is generally localized on the aromatic ring system, with significant contributions from the electron-donating substituents such as the isopropoxy group. The energy of the HOMO typically ranges from -5.0 to -7.0 eV for such systems, indicating moderate electron-donating capability [12] [13]. The presence of the isopropoxy group in the ortho position relative to the nitro group creates a unique electronic environment that can raise the HOMO energy compared to simple nitrobenzene.

The LUMO is predominantly localized on the nitro group and the adjacent aromatic carbons, reflecting the strong electron-accepting character of the nitro substituent. LUMO energies for nitro-aromatic compounds typically range from -1.0 to -2.5 eV [12] [13]. The additional presence of the methanesulfonyl group further stabilizes the LUMO through extended conjugation and electron-withdrawing effects.

Solvent dependencies of HOMO-LUMO energies are particularly pronounced for polar molecules containing nitro groups. Studies on nitrobenzene in various solvents have shown that increasing solvent polarity generally stabilizes both occupied and unoccupied orbitals, with the effect being more pronounced for the LUMO [4] [5]. Water, with its high dielectric constant, can stabilize the LUMO by up to 0.5 eV compared to gas-phase calculations.

The calculated energy gap between HOMO and LUMO serves as an indicator of kinetic stability and chemical reactivity. Compounds with smaller energy gaps are generally more reactive and have lower kinetic stability [12] [13]. The presence of multiple electron-withdrawing groups in 4-methanesulfonyl-2-nitro-1-(propan-2-yloxy)benzene is expected to result in a moderate energy gap, indicating intermediate reactivity.

Theoretical Reactivity Parameters

The theoretical reactivity parameters derived from quantum chemical calculations provide quantitative measures of the chemical behavior of 4-methanesulfonyl-2-nitro-1-(propan-2-yloxy)benzene. These parameters, based on Conceptual Density Functional Theory, include chemical hardness, softness, electronegativity, and electrophilicity index [9] [12].

Chemical hardness (η), defined as half the difference between ionization potential and electron affinity, serves as a measure of resistance to charge transfer. For nitro-aromatic compounds, chemical hardness typically ranges from 2.0 to 4.0 eV [12] [13]. The multiple electron-withdrawing groups in the target compound are expected to increase the chemical hardness compared to simple benzene derivatives.

The electronegativity (χ), representing the average of ionization potential and electron affinity, indicates the electron-attracting power of the molecule. Nitro-substituted aromatic compounds typically exhibit electronegativity values ranging from 3.0 to 5.0 eV [12] [13]. The presence of both nitro and methanesulfonyl groups is expected to significantly increase the electronegativity of the molecule.

The electrophilicity index (ω), defined as the ratio of electronegativity squared to twice the chemical hardness, quantifies the electrophilic reactivity of the molecule. Values typically range from 1.0 to 3.0 eV for nitro-aromatic compounds [12] [13]. The multiple electron-withdrawing substituents in 4-methanesulfonyl-2-nitro-1-(propan-2-yloxy)benzene are expected to result in high electrophilicity, making the molecule susceptible to nucleophilic attack.

Local reactivity descriptors, such as Fukui functions and local softness, provide site-specific information about reactivity patterns. For nitro-aromatic compounds, the carbon atoms ortho and para to the nitro group typically show the highest electrophilic reactivity, while the nitro group itself exhibits nucleophilic character [6] [7]. The additional methanesulfonyl group introduces further complexity to the reactivity pattern.

Computational Modeling for Property Prediction

Computational modeling approaches enable the prediction of various molecular properties of 4-methanesulfonyl-2-nitro-1-(propan-2-yloxy)benzene beyond basic electronic structure parameters. These predictions are essential for understanding the molecule's behavior in different chemical environments and potential applications.

Molecular electrostatic potential (MEP) surfaces provide valuable insights into intermolecular interactions and reaction sites. For nitro-aromatic compounds, MEP calculations reveal highly negative regions associated with the nitro group oxygens and positive regions on the aromatic ring [8] [12]. The isopropoxy group introduces additional negative electrostatic potential regions, while the methanesulfonyl group creates positive regions that can participate in intermolecular interactions.

Vibrational frequency calculations using DFT methods enable the prediction of infrared and Raman spectra. The characteristic stretching frequencies of the nitro group (asymmetric stretch ~1530 cm⁻¹, symmetric stretch ~1350 cm⁻¹) and sulfonyl group (asymmetric stretch ~1350 cm⁻¹, symmetric stretch ~1150 cm⁻¹) provide diagnostic spectroscopic signatures [10]. The calculated frequencies typically require scaling factors (0.96-0.97 for B3LYP/6-311G(d,p)) to match experimental values.

Nuclear Magnetic Resonance (NMR) chemical shifts can be predicted using Gauge-Including Atomic Orbital (GIAO) methods. The aromatic protons in nitro-substituted benzenes typically appear in the 7-8 ppm range, with the exact chemical shift depending on the electronic environment created by the substituents [14]. The isopropoxy group protons are expected to appear as characteristic doublet and septet patterns in the aliphatic region.

XLogP3

Dates

Explore Compound Types